molecular formula C11H7IO2 B1308673 5-(4-Iodophenyl)furan-2-carbaldehyde CAS No. 64251-78-1

5-(4-Iodophenyl)furan-2-carbaldehyde

Cat. No. B1308673
CAS RN: 64251-78-1
M. Wt: 298.08 g/mol
InChI Key: FKJCFJXXZJFWDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(4-Iodophenyl)furan-2-carbaldehyde can be analyzed using various spectroscopic techniques. For instance, similar compounds like 5-(4-fluorophenyl)-furan-2-carbaldehyde have been characterized using infrared and FT-Raman spectra . Density functional theory (DFT) calculations can also be performed to analyze the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Iodophenyl)furan-2-carbaldehyde can be determined using various methods. For instance, the temperature dependence of saturated vapor pressure of similar compounds like 5-(2-nitrophenyl)furan-2-carbaldehyde has been determined using Knudsen’s effusion method . The standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of these compounds can also be calculated .

Scientific Research Applications

Biomass Conversion and Polymer Production Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are highlighted for their role as versatile platform chemicals that can be produced from plant biomass. These compounds are poised to serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The conversion of biomass to furan derivatives opens pathways for the production of monomers and polymers, indicating a significant shift towards sustainable materials and fuels. This area of research underscores the potential of furan derivatives in supporting the chemical industry's transition to biorefining, suggesting a possible application area for 5-(4-Iodophenyl)furan-2-carbaldehyde in developing new generation polymers and functional materials from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

5-(4-iodophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJCFJXXZJFWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403115
Record name 5-(4-iodophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Iodophenyl)furan-2-carbaldehyde

CAS RN

64251-78-1
Record name 5-(4-iodophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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